Cas no 1260088-72-9 (2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine)
2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine
- 2,4-dichloro-5,7-dihydro-7,7-dimethylFuro[3,4-d]pyrimidine
- 2,4-dichloro-7,7-dimethyl-5H-furo[3,4-d]pyrimidine
- 2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine
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- MDL: MFCD19688042
- Inchi: 1S/C8H8Cl2N2O/c1-8(2)5-4(3-13-8)6(9)12-7(10)11-5/h3H2,1-2H3
- InChI Key: IGGHWEUEJMUGHP-UHFFFAOYSA-N
- SMILES: ClC1=C2COC(C)(C)C2=NC(=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039002326-1g |
2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine |
1260088-72-9 | 98% | 1g |
$767.72 | 2023-09-03 | |
| ChemScence | CS-0036672-100mg |
2,4-Dichloro-7,7-dimethyl-5H-furo[3,4-d]pyrimidine |
1260088-72-9 | 99.47% | 100mg |
$193.0 | 2022-04-28 | |
| ChemScence | CS-0036672-250mg |
2,4-Dichloro-7,7-dimethyl-5H-furo[3,4-d]pyrimidine |
1260088-72-9 | 99.47% | 250mg |
$328.0 | 2022-04-28 | |
| ChemScence | CS-0036672-1g |
2,4-Dichloro-7,7-dimethyl-5H-furo[3,4-d]pyrimidine |
1260088-72-9 | 99.47% | 1g |
$856.0 | 2022-04-28 | |
| TRC | D438123-25mg |
2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine |
1260088-72-9 | 25mg |
$155.00 | 2023-05-18 | ||
| TRC | D438123-50mg |
2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine |
1260088-72-9 | 50mg |
$282.00 | 2023-05-18 | ||
| TRC | D438123-100mg |
2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine |
1260088-72-9 | 100mg |
$454.00 | 2023-05-18 | ||
| TRC | D438123-250mg |
2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine |
1260088-72-9 | 250mg |
$953.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D844099-25mg |
2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine |
1260088-72-9 | 98% | 25mg |
810.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12096-5g |
2,4-dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine |
1260088-72-9 | 95% | 5g |
$2000 | 2023-09-07 |
2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine Suppliers
2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine
Recent Advances in the Study of 2,4-Dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine (CAS: 1260088-72-9)
The compound 2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine (CAS: 1260088-72-9) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, featuring a fused furopyrimidine core, has emerged as a promising scaffold for drug discovery, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have explored its synthetic accessibility, structure-activity relationships, and biological activities, positioning it as a valuable building block in medicinal chemistry.
Recent synthetic methodologies have focused on optimizing the preparation of 2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient three-step synthesis starting from commercially available dimethyl acetylenedicarboxylate, achieving an overall yield of 68% with excellent purity (>98%). The compound's two reactive chlorine atoms at positions 2 and 4 provide versatile handles for further functionalization, making it particularly attractive for parallel synthesis and combinatorial chemistry approaches in drug discovery programs.
In terms of biological activity, several research groups have reported promising results using this scaffold as a kinase inhibitor core structure. A 2024 study in ACS Chemical Biology revealed that derivatives of 2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine showed selective inhibition against cyclin-dependent kinases (CDKs), with compound 7b demonstrating IC50 values of 12 nM against CDK2 and 18 nM against CDK4. Molecular docking studies suggested that the rigid furopyrimidine core provides optimal geometry for ATP-binding site interactions, while the 7,7-dimethyl groups contribute to favorable hydrophobic interactions.
The compound has also shown potential in antiviral research. A recent preprint (2024) from the University of Tokyo reported that certain 4-amino-substituted derivatives exhibited potent activity against human cytomegalovirus (HCMV) with EC50 values in the low micromolar range. The researchers hypothesized that the planar aromatic system of the furopyrimidine core might interfere with viral DNA polymerase function, though further mechanistic studies are needed to confirm this hypothesis.
From a drug development perspective, early ADME studies on 2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine derivatives have shown generally favorable pharmacokinetic properties. The dimethyl substitution at the 7-position appears to confer metabolic stability by protecting against oxidative degradation, as evidenced by microsomal stability assays. However, some challenges remain regarding aqueous solubility, prompting current research into prodrug strategies and formulation approaches to improve bioavailability.
Future research directions for this compound class include exploring its potential in targeted protein degradation (PROTACs), as the scaffold's rigidity and synthetic versatility make it suitable for linker attachment. Additionally, computational studies are underway to predict off-target effects and optimize selectivity profiles. The growing body of research on 2,4-dichloro-7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidine and its derivatives suggests this scaffold will continue to be an important tool in medicinal chemistry for years to come.
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